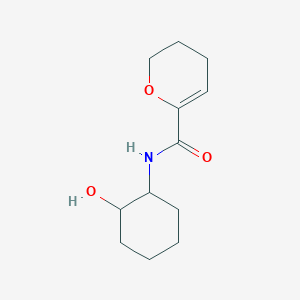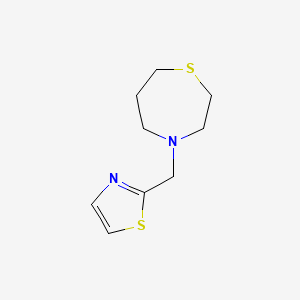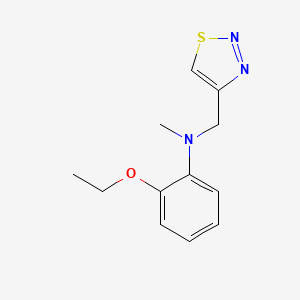![molecular formula C10H17N3S B7631200 4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane](/img/structure/B7631200.png)
4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a thiazepane derivative that has been synthesized using various methods. The purpose of
Wirkmechanismus
The exact mechanism of action of 4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) system, which is involved in the regulation of neuronal excitability. The compound is thought to enhance the activity of GABA receptors, leading to a reduction in neuronal activity and a calming effect.
Biochemical and Physiological Effects:
Studies have shown that 4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane has a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to a decrease in anxiety and an increase in relaxation. The compound has also been shown to have anticonvulsant effects, reducing the severity and frequency of seizures.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane is its high potency and selectivity for GABA receptors. This makes it a useful tool for studying the GABA system and its role in various physiological and pathological processes. However, the compound has some limitations, including its low solubility in water and its potential for toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of more potent and selective GABA receptor modulators based on the structure of 4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane. Finally, further studies are needed to elucidate the exact mechanism of action of the compound and its effects on various physiological and pathological processes.
Conclusion:
In conclusion, 4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane is a promising compound with potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for the treatment of various diseases and disorders.
Synthesemethoden
The synthesis of 4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane has been achieved using various methods. One of the most common methods is the reaction of 2-(bromomethyl)-1-methylimidazole with 2-aminothiophenol in the presence of a base. Another method involves the reaction of 2-(chloromethyl)-1-methylimidazole with 2-aminothiophenol in the presence of a base. The yield and purity of the product depend on the specific reaction conditions used.
Wissenschaftliche Forschungsanwendungen
4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and sedative properties. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
4-[(1-methylimidazol-2-yl)methyl]-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c1-12-5-3-11-10(12)9-13-4-2-7-14-8-6-13/h3,5H,2,4,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSGIZIOBFUBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine](/img/structure/B7631130.png)
![1-[[4-(Hydroxymethyl)phenyl]methyl]-2-methylimidazole-4,5-dicarbonitrile](/img/structure/B7631137.png)
![[1-(1H-benzimidazol-2-yl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B7631140.png)
![N-[1-(5-ethyl-4-methylthiophen-2-yl)ethyl]-2-methyloxolane-3-sulfonamide](/img/structure/B7631165.png)

![2-[[2-(Dimethylamino)pyrimidin-4-yl]methylamino]-3,3-dimethylbutanamide](/img/structure/B7631175.png)
![2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B7631187.png)
![[4-(dimethylamino)pyridin-2-yl]-[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]methanone](/img/structure/B7631191.png)
![1-(5-Methylpyridin-2-yl)-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea](/img/structure/B7631196.png)


![1-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-3-(4-hydroxyphenyl)urea](/img/structure/B7631211.png)